Hexahydro-1H-quinolizin-2(6H)-one

Description

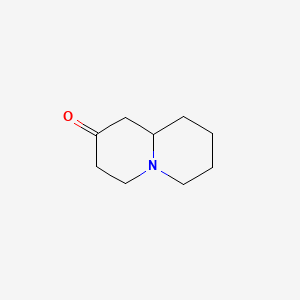

Hexahydro-1H-quinolizin-2(6H)-one is a bicyclic organic compound featuring a quinolizine core (a fused 6- and 10-membered ring system) with a ketone group at position 2. Its molecular formula is C₉H₁₅NO, with a molecular weight of 153.22 g/mol . Industrially, it is available at 99% purity in 25 kg paper drum packaging, primarily serving as a pharmaceutical intermediate . Conflicting CAS numbers (23581-42-2 and 13748-03-3) are reported, which may indicate stereoisomeric variants or registry discrepancies .

The compound’s synthesis involves multi-step cyclization and oxidation processes, as inferred from analogous quinolizinone derivatives. For example, Yao et al. (2022) synthesized a related compound, hexahydro-2H-quinolizin-1(6H)-one, via reductive amination and ketone formation, confirmed by ¹H NMR (δ 1.12–2.55 for alkyl protons) and ¹³C NMR (δ 173.70 for the carbonyl group) .

Structure

3D Structure

Properties

IUPAC Name |

1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-9-4-6-10-5-2-1-3-8(10)7-9/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPGLCASKVWATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCC(=O)CC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372876 | |

| Record name | Hexahydro-1H-quinolizin-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23581-42-2 | |

| Record name | Hexahydro-1H-quinolizin-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-1H-quinolizin-2(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of quinolizidine derivatives using hydrogenation techniques. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity. Continuous flow reactors are sometimes employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-1H-quinolizin-2(6H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolizidine N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines, alcohols.

Major Products Formed:

Oxidation: Quinolizidine N-oxides.

Reduction: Fully saturated quinolizidine derivatives.

Substitution: Various substituted quinolizidine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

Hexahydro-1H-quinolizin-2(6H)-one serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new compounds. It can be transformed into various derivatives through oxidation, reduction, and substitution reactions.

Table 1: Common Reactions of this compound

| Reaction Type | Reaction Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to quinolizidine derivatives | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) |

| Reduction | Forms fully saturated derivatives | Palladium on carbon (Pd/C), Platinum oxide (PtO2) |

| Substitution | Nucleophilic substitution at nitrogen | Alkyl halides, Acyl chlorides |

Biological Activities

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities. Studies have suggested its effectiveness against various microbial strains and its ability to inhibit cancer cell proliferation. For instance, derivatives of this compound have been tested for their binding affinity to cancer-related targets, showing promising results in molecular docking studies.

Case Study: Anticancer Activity

A study published in Scientific Reports highlighted the binding affinity of Hexahydro-1H-quinolizin derivatives to the Mpro protein of SARS-CoV-2, indicating potential therapeutic applications against COVID-19. The top derivative demonstrated a binding energy of -10.0 kcal/mol, suggesting strong interaction with the target protein.

Table 2: Summary of Anticancer Activity

| Cell Line | Compound Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MDA-MB231 | This compound | 28 | Induces apoptosis via Hsp90 modulation |

| PC3 | This compound | 56 | Stabilizes Hsp70 levels |

Medicinal Chemistry

Mechanism of Action

The mechanism of action of Hexahydro-1H-quinolizin-2(6H)-one involves its interaction with various molecular targets. The carbonyl group at the second position is reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in enzyme inhibition studies and receptor binding assays. The compound’s bicyclic structure also allows it to fit into specific binding sites, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexahydro-Pyrrolizin-1-one (CAS 14174-83-5)

- Formula: C₇H₁₁NO

- Molecular Weight : 141.17 g/mol

- Key Features: A smaller bicyclic system (pyrrolizine: 5- and 8-membered rings) with a ketone at position 1. The reduced ring size decreases steric hindrance compared to quinolizinones.

- Applications : Used in alkaloid-inspired synthesis but lacks documented pharmaceutical use .

1,6-Methano-2H-quinolizin-7(6H)-one, Hexahydro- (CAS 127784-84-3)

- Formula: C₁₀H₁₅NO

- Molecular Weight : 165.23 g/mol

- Key Features: Incorporates a methano bridge (CH₂) across positions 1 and 6, increasing rigidity and altering electronic properties.

(2a,6a,8a,9ab)-Hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one

- Formula: Not explicitly stated, but inferred as C₁₀H₁₅NO₂ (with a hydroxyl group).

- Key Features: Contains both a methano bridge and a hydroxyl group, enhancing polarity.

- Applications : Intermediate in the synthesis of Dolasetron , a 5-HT₃ receptor antagonist for chemotherapy-induced nausea .

Hexahydro-2H-quinolizin-1(6H)-one

- Key Features : Positional isomer of the target compound (ketone at position 1 instead of 2). NMR data (δ 173.70 for carbonyl) confirms structural similarity but distinct reactivity .

Comparative Analysis Table

Research Findings and Functional Insights

- Reactivity: The ketone group in quinolizinones is susceptible to nucleophilic attack, enabling derivatization (e.g., Grignard reactions). Methano bridges (e.g., CAS 127784-84-3) enhance thermal stability but reduce solubility .

- Bioactivity : Hydroxylated derivatives (e.g., CAS 127784-84-3) exhibit higher bioavailability due to increased hydrogen bonding, critical for drug design .

- Synthetic Challenges : Positional isomers (e.g., ketone at C1 vs. C2) require precise catalytic conditions to avoid byproducts .

Biological Activity

Hexahydro-1H-quinolizin-2(6H)-one is a bicyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a saturated hexahydroquinolizine framework with a ketone functional group. Its molecular formula is with a molecular weight of approximately 149.21 g/mol. The presence of the carbonyl group at the second position enhances its reactivity, allowing it to form covalent bonds with nucleophiles, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's unique structural features enable it to fit into specific binding sites, influencing biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The carbonyl group interacts with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Receptor Binding : The compound may bind to specific receptors, modulating their function and influencing physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through microdilution methods, showing promising results:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

These findings suggest potential applications in treating bacterial infections .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines revealed that it induces apoptosis and inhibits cell proliferation. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.5 |

| MCF7 (breast cancer) | 7.2 |

| A549 (lung cancer) | 6.8 |

The compound's ability to trigger apoptosis in cancer cells highlights its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against resistant bacterial strains. Results indicated a notable reduction in bacterial load, suggesting its role as a potent antimicrobial agent .

- Cytotoxicity in Cancer Cells : Research conducted by the Royal Society of Chemistry assessed the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis pathways .

- Mechanistic Studies : Further investigations into the compound's mechanism revealed that it interacts with specific signaling pathways involved in cell survival and proliferation, providing insights into its potential therapeutic applications in cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.